
GLP-2 (humano)
Descripción general
Descripción
El péptido similar al glucagón 2 es una hormona peptídica de 33 aminoácidos derivada del procesamiento postraduccional del gen de la proglucagón. Se produce principalmente en el tracto gastrointestinal y desempeña un papel crucial en la promoción del crecimiento intestinal, la mejora de la absorción de nutrientes y el mantenimiento de la integridad intestinal .
Aplicaciones Científicas De Investigación
Short Bowel Syndrome
GLP-2 has shown efficacy in treating short bowel syndrome, a condition where a significant portion of the small intestine is absent or non-functional. Clinical studies have demonstrated that GLP-2 improves fluid absorption and nutritional status in patients with this syndrome .
Crohn's Disease
In patients with Crohn's disease, GLP-2 has been found superior to placebo in inducing remission. Its ability to enhance mucosal healing and reduce inflammation makes it a promising therapeutic option for managing this chronic inflammatory bowel disease .
Hepatic Inflammation and Fibrosis
Recent studies indicate that GLP-2 can alleviate hepatic inflammation and fibrosis. In a study involving Mdr2 knockout mice, treatment with GLP-2 reduced markers of liver inflammation and fibrosis through the activation of hepatic stellate cells and modulation of intestinal signaling pathways . This suggests potential applications in treating liver diseases associated with fibrosis.
Necrotizing Enterocolitis in Infants
GLP-2 has been investigated for its role in preventing necrotizing enterocolitis (NEC) in premature infants. Experimental models have shown that chronic administration of GLP-2 reduces mucosal inflammatory cytokine production, indicating its protective effects against this severe gastrointestinal disorder .
Case Study 1: Efficacy in Short Bowel Syndrome
A clinical trial involving patients with short bowel syndrome administered GLP-2 analogs showed significant improvements in intestinal absorption and overall nutritional status compared to baseline measurements.
Case Study 2: Crohn's Disease Remission
In a randomized controlled trial, patients receiving GLP-2 demonstrated higher rates of remission compared to those on placebo, supporting its role as an effective treatment modality for Crohn's disease.
Data Table: Summary of GLP-2 Applications
Mecanismo De Acción
El péptido similar al glucagón 2 ejerce sus efectos al unirse al receptor del péptido similar al glucagón 2, un receptor acoplado a proteína G ubicado en las células intestinales. Esta unión activa la vía de señalización de la fosfatidilinositol 3-cinasa/Akt, lo que conduce a un aumento de la expresión del factor de crecimiento similar a la insulina 1 y promueve la proliferación y supervivencia de las células intestinales . Además, mejora el flujo sanguíneo intestinal e inhibe la secreción de ácido gástrico .
Compuestos similares:
Péptido similar al glucagón 1: Otro péptido derivado de la proglucagón, principalmente involucrado en el metabolismo de la glucosa y la secreción de insulina.
Polipéptido inhibidor gástrico: Una hormona peptídica que también influye en el metabolismo de la glucosa pero tiene diferentes objetivos receptores.
Singularidad: El péptido similar al glucagón 2 es único en su papel específico en la promoción del crecimiento intestinal y el mantenimiento de la integridad intestinal, lo que lo distingue de otros péptidos derivados de la proglucagón .
Análisis Bioquímico
Biochemical Properties
GLP-2 exerts its effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor . The activity of this receptor is mediated by G proteins which activate adenylyl cyclase . This leads to an increase in the intracellular concentration of cyclic AMP (cAMP), which acts as a second messenger in various cellular processes .
Cellular Effects
GLP-2 has been shown to have a variety of effects on cells. For example, it has been found to stimulate the growth of intestinal epithelium . In human islets, GLP-2 has been shown to reduce inflammation, possibly through a crosstalk between endocrine cells and macrophages . It does not appear to affect β-cell function .
Molecular Mechanism
The molecular mechanism of GLP-2 involves its binding to the GLP-2 receptor, leading to the activation of adenylyl cyclase and an increase in cAMP levels . This can lead to the activation of protein kinase A, which can phosphorylate various target proteins, leading to changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, GLP-2 has been shown to rapidly activate key intracellular signals related to cell survival and proliferation . These effects precede the trophic cellular kinetic effects that occur later in intestinal epithelial cells .
Dosage Effects in Animal Models
In animal models, the effects of GLP-2 can vary with different dosages. For example, in high-fat diet-fed mice, treatment with a GLP-2 analog for 4 weeks significantly increased glucose intolerance and enhanced both fasting and glucose-induced insulin concentrations .
Metabolic Pathways
GLP-2 is involved in various metabolic pathways. For example, it has been shown to enhance nutrient absorption and gut adaptation . It may also act in an endocrine fashion to link intestinal growth and metabolism with nutrient intake .
Transport and Distribution
GLP-2 is thought to be transported and distributed within cells and tissues via its receptor, the GLP-2 receptor . The receptor is located on the cell membrane, allowing GLP-2 to exert its effects on the cell .
Subcellular Localization
The GLP-2 receptor, through which GLP-2 exerts its effects, is located on the cell membrane . This suggests that GLP-2 itself would be located extracellularly before it binds to its receptor. After binding, it may induce intracellular signaling pathways .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del péptido similar al glucagón 2 implica la síntesis de péptidos en fase sólida, donde los aminoácidos se añaden secuencialmente a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, típicamente utilizando reactivos como N,N'-diisopropilcarbodiimida y hidroxi benzotriazol. El péptido final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución .
Métodos de producción industrial: La producción industrial de análogos del péptido similar al glucagón 2, como la teduglutida, implica tecnología de ADN recombinante. El gen que codifica el péptido se inserta en un vector de expresión adecuado y se introduce en células huésped, como Escherichia coli o levadura. El péptido se expresa, se cosecha y se purifica mediante una serie de técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: El péptido similar al glucagón 2 se somete principalmente a hidrólisis y degradación enzimática. Es susceptible a la escisión por la dipeptidil peptidasa-4, que inactiva el péptido mediante la eliminación del dipéptido N-terminal .
Reactivos y condiciones comunes:
Hidrólisis: Las condiciones ácidas o básicas pueden hidrolizar los enlaces peptídicos.
Degradación enzimática: La dipeptidil peptidasa-4 es una enzima común que participa en la degradación del péptido similar al glucagón 2.
Productos principales: Los productos principales de estas reacciones son fragmentos peptídicos más cortos y aminoácidos que resultan de la escisión de los enlaces peptídicos .
Comparación Con Compuestos Similares
Glucagon-like peptide 1: Another peptide derived from proglucagon, primarily involved in glucose metabolism and insulin secretion.
Gastric inhibitory polypeptide: A peptide hormone that also influences glucose metabolism but has different receptor targets.
Uniqueness: Glucagon-like peptide 2 is unique in its specific role in promoting intestinal growth and maintaining gut integrity, which distinguishes it from other peptides derived from proglucagon .
Actividad Biológica
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide derived from proglucagon, primarily secreted by intestinal L-cells in response to nutrient intake. It plays a crucial role in maintaining intestinal health and has garnered attention for its potential therapeutic applications in various gastrointestinal disorders.
GLP-2 exerts its biological effects through the activation of the GLP-2 receptor (GLP-2R), which is predominantly expressed in the gastrointestinal tract, including enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of GLP-2R leads to several key physiological responses:
- Stimulation of Intestinal Growth : GLP-2 promotes the proliferation of intestinal epithelial cells and inhibits apoptosis, thereby enhancing mucosal growth and repair after injury .
- Regulation of Gastrointestinal Function : It modulates gastric acid secretion, nutrient absorption, and intestinal motility .
- Anti-inflammatory Effects : GLP-2 has been shown to attenuate inflammation in various models, suggesting a protective role against gastrointestinal injury .
1. Cell Proliferation and Apoptosis Inhibition
GLP-2 significantly stimulates the proliferation of intestinal crypt cells while inhibiting their apoptosis. This action is essential for maintaining the integrity of the intestinal epithelium, especially following injuries such as surgical resections or inflammatory conditions .
2. Impact on Gut Health
In clinical studies, GLP-2 has demonstrated efficacy in improving gut health in patients with conditions like short bowel syndrome. It enhances nutrient absorption and reduces complications associated with intestinal injuries .
3. Mechanistic Insights
Research indicates that GLP-2 can mitigate LPS-induced inflammation by inhibiting key signaling pathways such as ERK1/2, JNK1/2, and NF-κB. This suggests that GLP-2 may have therapeutic potential in managing inflammatory bowel diseases .
Case Study 1: Short Bowel Syndrome
A study involving patients with short bowel syndrome reported that administration of GLP-2 resulted in improved intestinal adaptation, leading to enhanced nutrient absorption and reduced dependency on parenteral nutrition .
Case Study 2: Chemotherapy-Induced Mucositis
In a preclinical model, GLP-2 administration significantly reduced epithelial damage caused by chemotherapy, demonstrating its potential to protect against drug-induced mucositis in both small and large intestines .
Data Summary
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSALRJGPBVBQU-PKQQPRCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C165H254N44O55S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3766.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223460-79-5 | |
Record name | Glucagon-like peptide II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.